molecular formula C19H23N5O B2693435 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide CAS No. 2034258-38-1

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide

Número de catálogo B2693435
Número CAS: 2034258-38-1
Peso molecular: 337.427
Clave InChI: HBVLLAPCLQMKMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” is a compound that has been studied in the field of medicinal chemistry . It is part of a series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” is complex, involving multiple rings and functional groups . The compound is characterized using various spectral techniques .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Aplicaciones Científicas De Investigación

Role in Enzyme Inhibition and Disease Treatment

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide and its derivatives have shown promise in the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in several metabolic and chronic diseases. Research has identified small molecule inhibitors of NNMT, highlighting their potential in treating conditions characterized by abnormal NNMT activity. These inhibitors demonstrate a significant range of activity and provide insights into the structure-activity relationships necessary for NNMT inhibition. Such inhibitors are crucial for developing treatments for metabolic disorders, cardiovascular diseases, cancer, osteoarthritis, kidney disease, and Parkinson's disease, where NNMT plays a pivotal role (Neelakantan et al., 2017).

Anticonvulsant Potential

Compounds containing the tetrahydroisoquinoline skeleton, such as N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide, have been evaluated for their anticonvulsant properties. Studies have identified specific derivatives that exhibit high potency comparable to known anticonvulsant agents. These findings suggest that such compounds could serve as the basis for new anticonvulsant medications, potentially offering alternative treatments for conditions like epilepsy (Gitto et al., 2006).

Antibacterial Activity

Derivatives of N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against various bacterial strains, indicating their potential as the foundation for developing new antibacterial agents. This research is critical in the ongoing search for treatments capable of combating resistant bacterial infections (Sharma & Jain, 2008).

Potential as Antihypertensive Agents

Research has explored the synthesis of piperidine derivatives with a quinazoline ring system, including N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide, for their antihypertensive properties. Some of these compounds have demonstrated significant hypotensive effects in models of hypertension, suggesting their utility in developing new treatments for high blood pressure (Takai et al., 1986).

Safety and Hazards

The safety and hazards associated with “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Direcciones Futuras

The future directions for the research and development of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Propiedades

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(14-4-3-9-20-12-14)23-15-7-10-24(11-8-15)18-16-5-1-2-6-17(16)21-13-22-18/h3-4,9,12-13,15H,1-2,5-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLLAPCLQMKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.